3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H14BrFN2OS2 and its molecular weight is 449.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Methodological Development
The synthesis of complex molecules featuring bromophenyl and fluorobenzyl groups, such as the one , often involves innovative methodological developments. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for pharmaceuticals, demonstrates the importance of developing new synthetic routes for compounds with similar structural features (Qiu et al., 2009). This highlights the ongoing need for efficient, scalable synthesis methods that could be relevant for producing the subject compound.
Medicinal Chemistry and Pharmacology
Compounds featuring pyrimidinone structures, similar to the core structure of the mentioned compound, are of significant interest in medicinal chemistry. For example, pyranopyrimidine derivatives have been extensively studied for their broader synthetic applications and bioavailability, indicating potential therapeutic uses (Parmar et al., 2023). Similarly, quinazolines and pyrimidines have been explored for optoelectronic materials due to their electroluminescent properties (Lipunova et al., 2018). These studies suggest potential applications of the subject compound in the development of new pharmaceuticals or materials.
Advanced Materials
The structural motifs found in the compound are also relevant to the development of advanced materials. For example, the incorporation of heterocyclic structures like pyrimidines into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, indicating potential applications in electronic devices and luminescent elements (Lipunova et al., 2018).
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUGACXGKSZPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.